(Z)-methyl 4-((6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate
Description
Historical Development of Benzothiazole Research
The historical development of benzothiazole research is marked by a gradual transition from industrial and dye chemistry to a primary focus on therapeutic applications. The earliest uses of benzothiazole derivatives were predominantly in the dye industry, with compounds such as thioflavin playing a pivotal role in textile coloration and fluorescence studies. The sulfur-containing heterocycle was soon recognized for its occurrence in natural products, notably in firefly luciferin, which further highlighted its biological relevance.
By the mid-twentieth century, the chemical community began to systematically investigate the synthesis of benzothiazole derivatives, leveraging the reactivity of 2-mercaptoaniline with acid chlorides and aldehydes to construct the benzothiazole core. This synthetic accessibility facilitated the exploration of structure-activity relationships and the development of a wide range of derivatives with tailored pharmacological profiles.
The latter decades of the twentieth century witnessed a paradigm shift as benzothiazole derivatives were increasingly recognized for their therapeutic potential. Early pharmacological studies revealed that these compounds could modulate a variety of biological targets, including enzymes, receptors, and nucleic acids. The discovery of benzothiazole-based drugs such as riluzole and pramipexole, which act on the central nervous system, underscored the clinical utility of this scaffold. These findings catalyzed a surge in research activity, with benzothiazole derivatives being systematically evaluated for anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.
A notable milestone in the historical trajectory of benzothiazole research was the identification of fluorinated benzothiazole derivatives as potent antitumor agents. The incorporation of fluorine atoms was found to enhance the metabolic stability and bioactivity of these compounds, leading to the development of molecules with improved selectivity and efficacy against cancer cells. This trend has continued into the twenty-first century, with ongoing efforts to optimize the pharmacokinetic and pharmacodynamic properties of benzothiazole derivatives through rational design and molecular hybridization techniques.
Significance of (Z)-methyl 4-((6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate in Drug Discovery
This compound represents a sophisticated example of the application of benzothiazole chemistry to drug discovery. The compound features a benzothiazole core substituted with a fluorine atom at the 6-position, a 2-methoxyethyl group at the 3-position, and a carbamoyl linker connecting the thiazole ring to a methyl benzoate moiety. The Z-configuration around the carbamoyl group is of particular interest, as it may significantly influence the compound’s intermolecular interactions and, consequently, its biological activity.
The significance of this compound in drug discovery is multifaceted. First, the presence of the fluorine atom is known to modulate the electronic properties of the benzothiazole ring, often resulting in enhanced metabolic stability and improved binding affinity to biological targets. Second, the 2-methoxyethyl substituent introduces additional hydrogen bonding and van der Waals interaction sites, potentially increasing the compound’s selectivity and potency. Third, the carbamoyl linker and methyl benzoate moiety contribute to the overall lipophilicity and membrane permeability of the molecule, which are critical parameters in drug design.
Recent studies have highlighted the anticancer potential of this compound and related derivatives. In vitro assays have demonstrated that these compounds can induce apoptosis in human lymphoma cells by activating procaspase-3 to caspase-3, suggesting a mechanism of action that involves the intrinsic apoptotic pathway. Furthermore, structure-activity relationship analyses indicate that the specific pattern of substitution on the benzothiazole ring is critical for maximizing anticancer activity while minimizing off-target effects.
The compound’s structural features also make it an attractive candidate for further optimization through molecular hybridization and rational drug design. By systematically varying the substituents on the benzothiazole core and the benzoate moiety, researchers can fine-tune the compound’s pharmacological profile to target specific disease pathways. This approach has already yielded promising results in the development of multi-targeted agents for complex diseases such as cancer and neurodegeneration.
Current Research Landscape and Theoretical Framework
The current research landscape surrounding benzothiazole derivatives, and this compound in particular, is characterized by a convergence of synthetic chemistry, computational modeling, and biological evaluation. Advances in synthetic methodologies, including diazo-coupling, Knoevenagel condensation, and one-pot multicomponent reactions, have enabled the rapid generation of structurally diverse benzothiazole libraries for biological screening.
Theoretical frameworks guiding current research are rooted in structure-activity relationship analysis, molecular docking studies, and pharmacophore modeling. These approaches facilitate the identification of key structural motifs that confer high affinity and selectivity for biological targets, such as kinases, proteases, and DNA. In the case of this compound, computational studies have provided insights into the binding interactions with apoptotic enzymes and cancer-related proteins, supporting the observed in vitro anticancer activity.
Recent patent reviews underscore the therapeutic breadth of benzothiazole derivatives, with applications spanning cancer, metabolic diseases, inflammation, neurodegeneration, viral infections, and bacterial diseases. The ongoing discovery of new derivatives is driven by the need for compounds that exhibit both high selectivity and in vivo efficacy, as well as favorable pharmacokinetic properties. The integration of high-throughput screening, cheminformatics, and systems biology is accelerating the identification of lead compounds and the elucidation of their mechanisms of action.
The following data table summarizes key structural and physicochemical properties of this compound:
| Property | Value |
|---|---|
| Molecular Formula | C18H18FN3O2S |
| Molecular Weight | 355.39 g/mol |
| Core Structure | Benzothiazole |
| Substituents | 6-Fluoro, 3-(2-methoxyethyl), carbamoyl |
| Linker | Carbamoyl |
| Terminal Group | Methyl benzoate |
| Configuration | Z (around carbamoyl group) |
| Key Biological Activity | Induction of apoptosis in cancer cells |
| Mechanistic Insight | Activation of procaspase-3 to caspase-3 |
| Synthetic Accessibility | Knoevenagel condensation, multicomponent |
The research trajectory for this compound is poised to benefit from further exploration of its structure-activity relationships, optimization of its pharmacokinetic properties, and validation of its efficacy in relevant disease models. The integration of synthetic innovation, computational prediction, and biological validation will continue to drive the discovery of next-generation benzothiazole-based therapeutics.
Properties
IUPAC Name |
methyl 4-[[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S/c1-25-10-9-22-15-8-7-14(20)11-16(15)27-19(22)21-17(23)12-3-5-13(6-4-12)18(24)26-2/h3-8,11H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXKKLMLLIWXGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-Methyl 4-((6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C18H18FN3O2S
- Molecular Weight : 355.39 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit notable biological activities, particularly in cancer treatment. The following sections summarize key findings from various studies.
Anticancer Activity
-
In Vitro Studies :
- A study evaluated a series of benzothiazole derivatives, including the target compound, against human lymphoma cells (U937). The results demonstrated that these compounds could induce apoptosis by activating procaspase-3 to caspase-3, suggesting a mechanism for their anticancer effects .
- The compound exhibited IC50 values comparable to known anticancer agents, indicating its potential efficacy in inhibiting tumor growth.
- Mechanism of Action :
Structure-Activity Relationships (SAR)
The SAR analysis revealed that the presence of specific functional groups significantly influences biological activity:
- Benzothiazole Moiety : Essential for anticancer activity and selectivity.
- Substituents : The introduction of lipophilic groups enhances bioavailability and potency.
A comparative table summarizing the IC50 values and structural features of related compounds is provided below:
| Compound | IC50 (μM) | Key Structural Features |
|---|---|---|
| 8j | 5.2 | Benzothiazole, Lipophilic group |
| 8k | 6.6 | Benzothiazole, Methoxyethyl group |
| PAC-1 | 0.5 | Known positive control |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study 1 : In a preclinical model using U937 cells, treatment with this compound resulted in a significant reduction in cell viability, with apoptosis confirmed through flow cytometry analyses.
- Case Study 2 : A study involving MCF-7 breast cancer cells demonstrated that the compound could selectively induce apoptosis without affecting normal cell lines, indicating a favorable therapeutic window.
Scientific Research Applications
Biological Activities
-
Anticancer Properties
- Studies have indicated that derivatives of benzothiazole, including (Z)-methyl 4-((6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate, exhibit significant anticancer activity. These compounds have been shown to inhibit cell proliferation in various cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest mechanisms.
-
Antimicrobial Activity
- Research has demonstrated that compounds containing benzothiazole structures possess antimicrobial properties. In vitro studies suggest that this compound may inhibit the growth of specific bacterial strains, making it a candidate for further development as an antibacterial agent.
-
Anti-inflammatory Effects
- Some studies have reported the anti-inflammatory potential of benzothiazole derivatives. The compound may modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Case Studies and Research Findings
A number of studies have highlighted the applications of compounds similar to this compound:
Chemical Reactions Analysis
Ester Group Reactivity
The methyl benzoate moiety undergoes characteristic ester reactions:
Saponification of the ester group is a key step in generating carboxylic acid intermediates for further derivatization.
Carbamoyl Linkage Reactivity
The –NH–(C=O)– bridge demonstrates dual reactivity as both a nucleophile and electrophile:
The carbamoyl group’s stability under physiological conditions makes it valuable for prodrug designs.
Benzothiazole Core Modifications
The fluorinated benzothiazole ring participates in electrophilic and nucleophilic processes:
Fluorine's electron-withdrawing effect directs substitution to the 5-position of the benzothiazole ring.
Methoxyethyl Side-Chain Reactions
The 2-methoxyethyl group exhibits limited reactivity but can undergo:
| Reaction Type | Conditions | Product | Evidence Source |
|---|---|---|---|
| Ether Cleavage | HI (48%)/reflux | Hydroxyethyl derivative | |
| Oxidation | KMnO₄/H⁺ | Carboxylic acid terminus | Inferred |
Metal-Catalyzed Cross-Couplings
Though not directly observed, structural analogs suggest potential for:
| Reaction Type | Conditions | Product | Evidence Source |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid | Biaryl derivatives | Patent |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | Aminated benzothiazoles | Patent |
Key Research Findings:
-
Synthetic Utility : The ester and carbamoyl groups serve as handles for generating combinatorial libraries via hydrolysis/condensation.
-
Regioselectivity : Fluorine directs electrophilic attacks to the 5-position of the benzothiazole ring, enabling predictable derivatization.
-
Stability : The methoxyethyl side-chain remains intact under standard reaction conditions (pH 4–9, ≤100°C).
Reaction Data Limitations:
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural features are compared below with similar derivatives from the literature.
Table 1: Structural Comparison of Benzoate-Containing Heterocyclic Compounds
Key Observations:
Core Heterocycle: The target compound’s benzo[d]thiazole core distinguishes it from thiadiazoles (e.g., LS-03205) and pyridazines (e.g., I-6230). Thiazoles and thiadiazoles differ in electronic properties due to sulfur and nitrogen positioning, affecting solubility and binding interactions .
The 2-methoxyethyl group at N-3 may improve solubility relative to hydrophobic substituents (e.g., phenyl in compounds) .
Ester Groups :
- Methyl benzoate esters (target compound, LS-03205) vs. ethyl esters (I-6230 series) influence lipophilicity and hydrolysis rates. Methyl esters are generally more resistant to esterase-mediated degradation .
Spectral Characterization:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., ) would confirm substituent positions and Z-configuration. The fluorine atom would induce distinct deshielding in adjacent protons .
- UV-Vis Spectroscopy : Benzo[d]thiazoles typically absorb in the 250–300 nm range due to π→π* transitions; fluorine substitution may cause a hypsochromic shift .
Q & A
Q. What safety protocols are essential for handling this compound in laboratory settings?
The compound exhibits acute toxicity (Category 4) via oral, dermal, and inhalation routes. Critical precautions include:
- Engineering controls : Use fume hoods or BS-approved ventilated enclosures .
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, safety goggles, and face shields .
- Emergency measures : Immediate access to eye-wash stations, emergency showers, and poison center contact (+44(0)1840 212137) .
- Storage : Tightly sealed containers in cool, ventilated areas away from heat sources .
Q. How should accidental exposure to this compound be managed?
- Inhalation : Move to fresh air; seek medical attention if symptoms persist .
- Dermal contact : Remove contaminated clothing, wash skin with water for 15 minutes .
- Ingestion : Rinse mouth, do NOT induce vomiting; consult a poison center .
- Environmental spills : Contain using inert absorbents; avoid discharge into waterways .
Q. What are the recommended storage conditions to ensure compound stability?
- Store in airtight containers at room temperature (15–25°C) in a dark, well-ventilated area .
- Avoid proximity to oxidizing agents or ignition sources due to toxic fume emission during combustion .
Advanced Research Questions
Q. How can stereoselective synthesis of the (Z)-configured benzothiazole core be achieved?
- Methodology :
Condense fluorobenzaldehyde derivatives with thiazole precursors in acetic acid under reflux (7 hours, 85% yield) .
Use microwave-assisted synthesis for faster reaction kinetics (30–50 minutes, 92–96% yield) vs. traditional reflux .
Confirm stereochemistry via NOESY NMR or X-ray crystallography to validate Z-configuration .
- Optimization : Adjust catalysts (e.g., piperidine in DMF) and anhydrous conditions to suppress isomerization .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Multi-technique validation : Combine / NMR, IR, and high-resolution mass spectrometry .
- Crystallographic analysis : Grow single crystals via slow evaporation and analyze intermolecular interactions (e.g., π–π stacking, C–H···π) to resolve ambiguities .
- Comparative benchmarking : Cross-reference spectral data with structurally analogous benzothiazoles (e.g., 1-(6-fluoro-1,3-benzothiazol-2-yl)ethanone) .
Q. How can computational models predict the compound’s bioactivity and mechanism?
- In silico approaches :
- Perform molecular docking against target proteins (e.g., cancer-related kinases) using AutoDock Vina .
- Validate predictions with QSAR models trained on benzothiazole derivatives’ anticancer data .
Q. What methodologies assess the environmental impact of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
